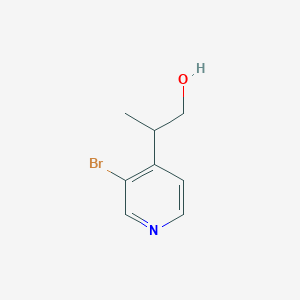

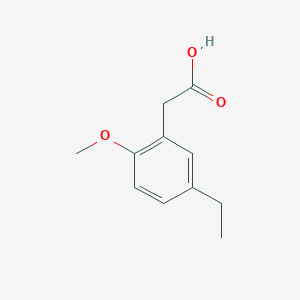

N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

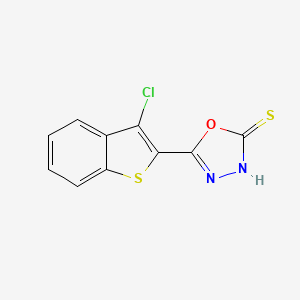

The compound N1-(2-methoxyphenethyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide is a complex molecule that appears to be related to the field of organic chemistry and chemical sensing. Although the specific compound is not directly mentioned in the provided papers, we can infer some information based on the structural motifs present in the related compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, involves the formation of a bond between a methoxyphenyl group and a thiophene moiety. This process likely involves a series of steps including activation of the thiophene, formation of an amine linkage, and protection/deprotection strategies if necessary. The synthesis is not detailed in the provided papers, but it is reasonable to assume that similar synthetic strategies could be applied to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds shows that the methoxyphenyl group and the thiophene ring are not coplanar, as evidenced by the dihedral angle mentioned in the second paper . This non-coplanarity could affect the electronic properties of the molecule and its interactions with other molecules or ions.

Chemical Reactions Analysis

The first paper discusses a chemosensor that exhibits a strong fluorescent enhancement upon binding to Ag(+) ions, which is attributed to an increase in intramolecular charge transfer (ICT) . This suggests that the target compound might also be capable of interacting with metal ions, potentially acting as a chemosensor, given the structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially inferred from the related compounds. For instance, the presence of intramolecular hydrogen bonds and intermolecular interactions in the second compound suggests that the target compound may also exhibit similar bonding patterns, which could influence its solubility, melting point, and crystal structure . The limit of detection (LOD) for Ag(+) ions and the fluorescent properties of the first compound indicate that the target compound may also possess detectable limits for certain ions and exhibit fluorescence under specific conditions .

科学的研究の応用

Novel Synthetic Approaches

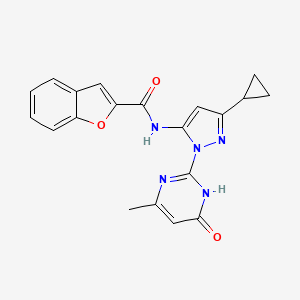

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis and Organic Transformations

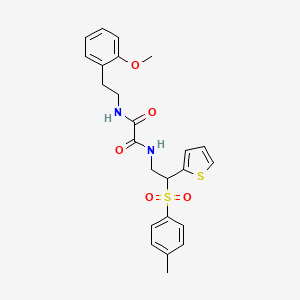

De et al. (2017) reported that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields (De et al., 2017).

Materials Science and Photovoltaic Applications

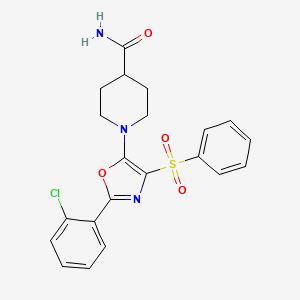

Liu et al. (2008) synthesized 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, achieving a solar-to-energy conversion efficiency of 7.3%, highlighting the potential of similar molecules in renewable energy applications (Liu et al., 2008).

将来の方向性

特性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S2/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFCWDEOOHCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

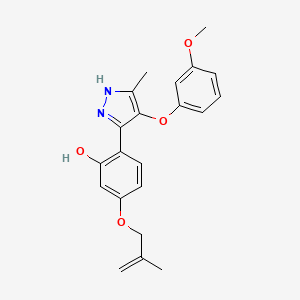

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

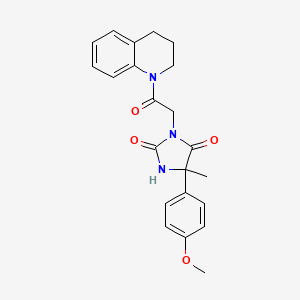

![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)